[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12-hydroxy-5,11,15-trimethyl-16-(2-methylbenzoyl)oxy-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-19-yl] 2-methylbenzoate
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Overview
Description
The compound [(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12-hydroxy-5,11,15-trimethyl-16-(2-methylbenzoyl)oxy-3-oxo-9,17-dioxahexacyclo[133301,1402,1105,1008,10]henicosan-19-yl] 2-methylbenzoate is a complex organic molecule with a unique structure It is a derivative of toosendanin, a triterpenoid compound known for its biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12-hydroxy-5,11,15-trimethyl-16-(2-methylbenzoyl)oxy-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-19-yl] 2-methylbenzoate involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the core hexacyclic structure: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of functional groups: The acetoxy, hydroxy, and furan groups are introduced through selective functionalization reactions. These steps require precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired regio- and stereochemistry.
Final esterification: The compound is completed by esterifying the intermediate with 2-methylbenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound [(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12-hydroxy-5,11,15-trimethyl-16-(2-methylbenzoyl)oxy-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-19-yl] 2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
The compound [(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12-hydroxy-5,11,15-trimethyl-16-(2-methylbenzoyl)oxy-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-19-yl] 2-methylbenzoate has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Toosendanin: A triterpenoid derivative with a similar core structure but different functional groups.
Azadirachtin: Another triterpenoid with insecticidal properties.
Limonoids: A class of compounds with similar structural features and biological activities.
Uniqueness
The compound [(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12-hydroxy-5,11,15-trimethyl-16-(2-methylbenzoyl)oxy-3-oxo-9,17-dioxahexacyclo[133301,1402,1105,1008,10]henicosan-19-yl] 2-methylbenzoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C46H50O13 |
---|---|
Molecular Weight |
810.9 g/mol |
IUPAC Name |
[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12-hydroxy-5,11,15-trimethyl-16-(2-methylbenzoyl)oxy-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-19-yl] 2-methylbenzoate |
InChI |
InChI=1S/C46H50O13/c1-23-12-8-10-14-28(23)39(51)57-34-20-33(55-25(3)47)42(5)31-19-32(49)44(7)37(45(31,34)22-54-41(42)58-40(52)29-15-11-9-13-24(29)2)36(50)38(56-26(4)48)43(6)30(27-16-17-53-21-27)18-35-46(43,44)59-35/h8-17,21,30-35,37-38,41,49H,18-20,22H2,1-7H3/t30-,31-,32+,33+,34-,35+,37-,38-,41-,42+,43+,44+,45+,46+/m0/s1 |
InChI Key |
DRTVYCUUPJUQGE-WZZXOSQCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)O[C@H]2C[C@H]([C@]3([C@H]4[C@@]2(CO[C@H]3OC(=O)C5=CC=CC=C5C)[C@H]6C(=O)[C@@H]([C@]7([C@@H](C[C@@H]8[C@@]7([C@@]6([C@@H](C4)O)C)O8)C9=COC=C9)C)OC(=O)C)C)OC(=O)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2CC(C3(C4C2(COC3OC(=O)C5=CC=CC=C5C)C6C(=O)C(C7(C(CC8C7(C6(C(C4)O)C)O8)C9=COC=C9)C)OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
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